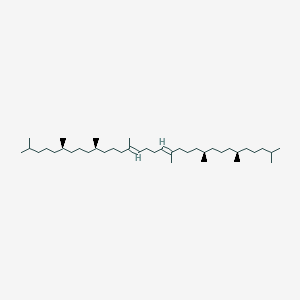
(14E,18E)-lycopadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(14E,18E)-lycopadiene is an organic molecular entity.
Applications De Recherche Scientifique
Biofuel Production
Overview :
Lycopadiene has been identified as a potential precursor for biofuels due to its high energy content and favorable combustion properties. The ability of Botryococcus braunii to produce significant amounts of this compound makes it a candidate for sustainable fuel production.
Case Study :
Research has demonstrated that lycopadiene can be converted into higher-value biofuels through various chemical processes such as hydrogenation and dehydrogenation. For instance, studies indicate that the catalytic conversion of lycopadiene can yield alkanes suitable for diesel fuel, enhancing the viability of algal biofuels as a renewable energy source .
Pharmaceutical Applications
Overview :
The structural characteristics of (14E,18E)-lycopadiene suggest potential biological activities that can be harnessed in the pharmaceutical industry. Its derivatives may exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Research Findings :
A study published in Phytochemistry outlines the antimicrobial effects of lycopadiene derivatives against various pathogens, indicating its potential use in developing new antibiotics . Additionally, investigations into its anti-inflammatory properties have shown promise in reducing inflammation markers in vitro, suggesting possible applications in treating inflammatory diseases.
Material Science
Overview :
Lycopadiene's unique chemical structure makes it an attractive candidate for developing advanced materials. Its thermal stability and resistance to degradation are beneficial for creating durable products.
Applications :
- Polymer Production : Lycopadiene can be polymerized to produce high-performance elastomers and plastics. These materials are valuable in industries ranging from automotive to consumer goods due to their superior mechanical properties.
- Coatings and Sealants : The compound's hydrophobic nature allows it to be used in formulating protective coatings that resist moisture and chemical exposure .
Environmental Applications
Overview :
Given the growing concern over environmental issues, this compound's role in bioremediation is being explored. Its ability to interact with pollutants may aid in detoxifying contaminated environments.
Case Studies :
Research indicates that lycopadiene can be utilized by certain microbial communities to degrade hydrocarbons in oil spills, showcasing its potential as an eco-friendly solution for environmental cleanup .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Biofuel Production | Precursor for renewable fuels | Catalytic conversion yields alkanes suitable for diesel fuel |
| Pharmaceuticals | Antimicrobial and anti-inflammatory properties | Effective against various pathogens; reduces inflammation |
| Material Science | Used in polymers and coatings for enhanced durability | High-performance elastomers; protective coatings |
| Environmental Remediation | Potential use in bioremediation of contaminated sites | Effective degradation of hydrocarbons in oil spills |
Propriétés
Numéro CAS |
111051-86-6 |
|---|---|
Formule moléculaire |
C40H78 |
Poids moléculaire |
559 g/mol |
Nom IUPAC |
(6R,10R,14E,18E,23R,27R)-2,6,10,14,19,23,27,31-octamethyldotriaconta-14,18-diene |
InChI |
InChI=1S/C40H78/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h21-22,33-34,37-40H,11-20,23-32H2,1-10H3/b35-21+,36-22+/t37-,38-,39+,40+/m1/s1 |
Clé InChI |
JBDZFQFIKGPIRH-PQPPKSKMSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |
SMILES isomérique |
C[C@H](CCCC(C)C)CCC[C@H](CCC/C(=C/CC/C=C(/CCC[C@@H](CCC[C@@H](CCCC(C)C)C)C)\C)/C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(=CCCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















